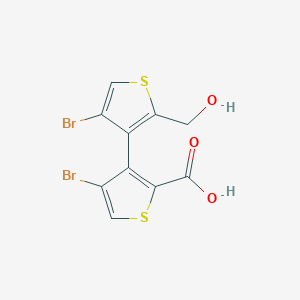
4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid is a complex organic compound featuring a thiophene ring system with carboxyl and formyl functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formylation of thiophene derivatives followed by carboxylation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and efficiency in production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring allows for various substitution reactions, including electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated thiophenes or other substituted derivatives.
科学研究应用
4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a single carboxyl group.
2,5-Diformylthiophene: A thiophene derivative with two formyl groups.
3,4-Dicarboxythiophene: A thiophene derivative with two carboxyl groups.
Comparison: 4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid is unique due to the presence of both carboxyl and formyl groups on the thiophene ring, providing a versatile platform for chemical modifications and applications. Its structural complexity offers distinct reactivity and potential for diverse scientific applications compared to simpler thiophene derivatives.
属性
IUPAC Name |
4-(4-carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O6S2/c13-1-7-9(5(3-19-7)11(15)16)10-6(12(17)18)4-20-8(10)2-14/h1-4H,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVMNMBCNQBHGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C=O)C2=C(SC=C2C(=O)O)C=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364874 |
Source


|
| Record name | AI-942/13331569 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57234-00-1 |
Source


|
| Record name | AI-942/13331569 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
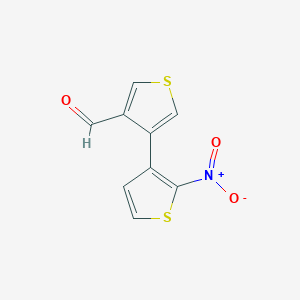
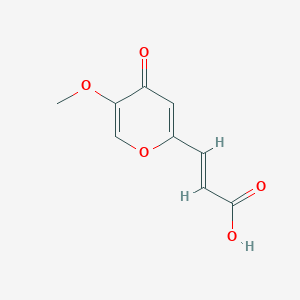
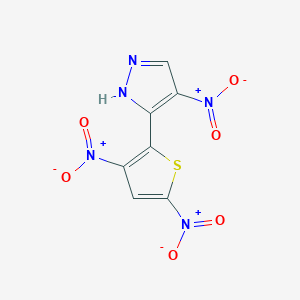
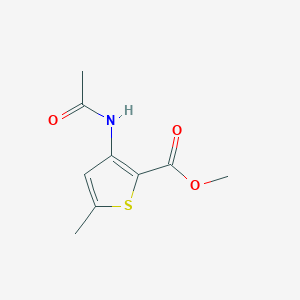
![3a,6a-Dihydrothieno[2,3-c]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428692.png)
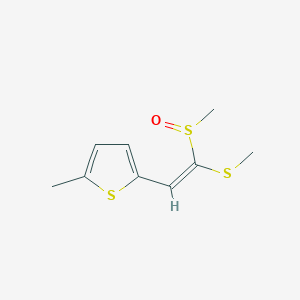
![2-Iodo-3a,6a-dihydrothieno[2,3-c]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428696.png)
![3-[2-(2-Bromo-3-thienyl)vinyl]-2,5-dichlorothiophene](/img/structure/B428697.png)
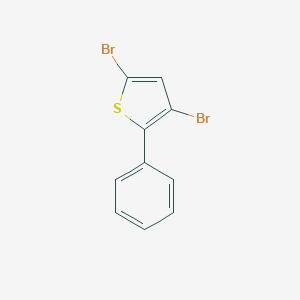
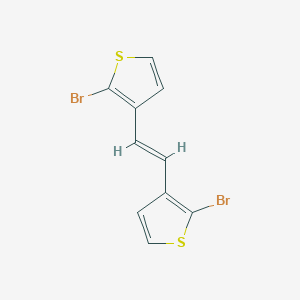
![3-Iodo-2-[2-(4-iodo-3-thienyl)vinyl]thiophene](/img/structure/B428704.png)
![3-Iodo-2-[2-(3-iodo-2-thienyl)vinyl]thiophene](/img/structure/B428705.png)
![thieno[3,2-g][1]benzothiophene](/img/structure/B428707.png)
